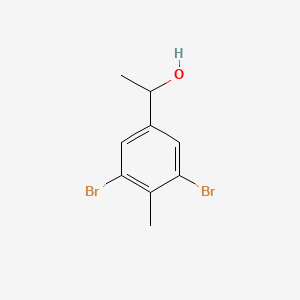![molecular formula C17H14N8O6 B13146796 N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine CAS No. 65052-16-6](/img/structure/B13146796.png)
N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine is a complex organic compound featuring a triazine ring substituted with nitroaniline groups and a glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2-nitroaniline under controlled conditions. The reaction proceeds through the following steps:
Initial Substitution: Cyanuric chloride is reacted with 2-nitroaniline in the presence of a base such as sodium carbonate or potassium carbonate to form 4,6-bis(2-nitroanilino)-1,3,5-triazine.
Glycine Addition: The intermediate product is then reacted with glycine under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mecanismo De Acción
The mechanism of action of N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine involves its interaction with specific molecular targets. The nitroaniline groups can participate in redox reactions, while the triazine ring can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(3-nitroanilino)-3,6-dichloro-1,4-benzoquinone: Another compound with nitroaniline groups, but with a benzoquinone core.
Diethylhexyl butamido triazone: A triazine-based compound used as a UV absorber.
Uniqueness
N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine is unique due to its combination of a triazine ring with nitroaniline groups and a glycine moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
65052-16-6 |
|---|---|
Fórmula molecular |
C17H14N8O6 |
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
2-[[4,6-bis(2-nitroanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C17H14N8O6/c26-14(27)9-18-15-21-16(19-10-5-1-3-7-12(10)24(28)29)23-17(22-15)20-11-6-2-4-8-13(11)25(30)31/h1-8H,9H2,(H,26,27)(H3,18,19,20,21,22,23) |
Clave InChI |
XHDQVGIKYMMQMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)

![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
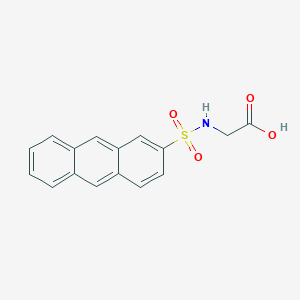
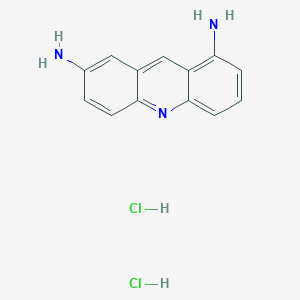
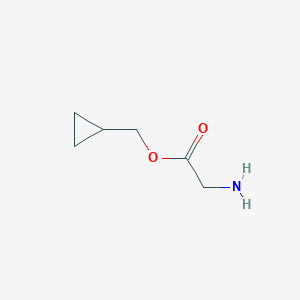
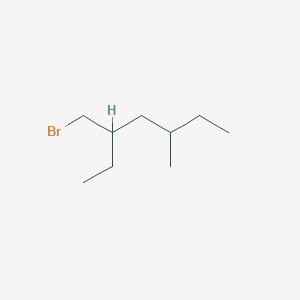
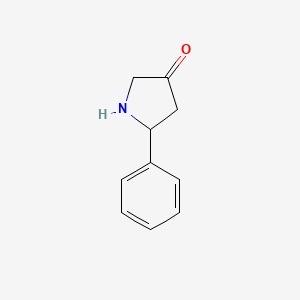
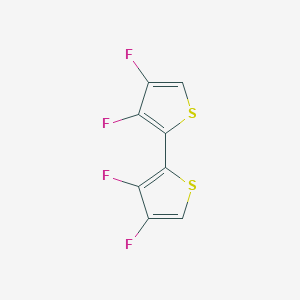
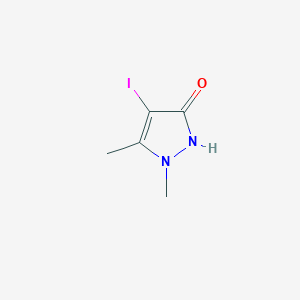
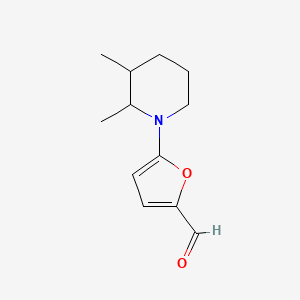

![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
